Branebrutinib is a highly potent and selective, irreversible, small-molecule, covalent inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and plays a crucial role in B cell receptor (BCR) mediated signaling pathways []. Beyond B cells, BTK is also involved in signaling pathways of the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts []. This makes Branebrutinib a valuable tool for investigating the role of BTK in various cellular processes and disease models.
Synthesis Analysis
"Synthesis of Branebrutinib" [] likely provides a detailed protocol for the synthesis of Branebrutinib.
"Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention: A Four-Step Commercial Synthesis of Branebrutinib (BMS-986195)" [] describes a four-step synthesis route for Branebrutinib developed for commercial production.
Mechanism of Action
Branebrutinib exerts its biological effects through the irreversible inhibition of BTK [, , , ]. This inhibition disrupts downstream signaling pathways associated with BCR activation, Fcγ receptor activation in monocytes, Fcε receptor activation in granulocytes, and RANK receptor activation in osteoclasts []. By blocking these pathways, Branebrutinib can modulate immune responses mediated by these cell types.
Physical and Chemical Properties Analysis
The abstracts provide limited information on the physicochemical properties of Branebrutinib. One study mentions that Branebrutinib exhibits a short half-life (≤ 2 hours) in humans, despite achieving near-complete BTK occupancy at low doses []. This suggests rapid absorption and distribution within the body. More comprehensive data on properties like solubility, melting point, and stability would require consulting the compound's datasheet or primary research articles.
Applications
Investigating BTK's role in immune cell signaling: Branebrutinib serves as a powerful tool to dissect the complexities of BTK signaling in B cells, monocytes, granulocytes, and osteoclasts. By inhibiting BTK, researchers can elucidate its involvement in various cellular processes like proliferation, differentiation, cytokine production, and antibody production. [, ]
Studying Multidrug Resistance (MDR) in Cancer: Research indicates Branebrutinib can reverse MDR in cancer cells overexpressing P-glycoprotein (P-gp/ABCB1), a transporter protein that pumps drugs out of cells []. Branebrutinib appears to directly inhibit P-gp's drug transport function, suggesting potential applications in enhancing the efficacy of chemotherapy in MDR cancers. []
Developing Pharmacodynamic Biomarkers: A novel immunocapture-LC-MS/MS method has been developed to measure real-time in vivo BTK receptor occupancy (RO) following Branebrutinib administration []. This method allows researchers to correlate drug exposure with target engagement, facilitating the development of pharmacodynamic biomarkers for clinical trials. []
Related Compounds
Methotrexate (MTX)
Relevance: A clinical drug-drug interaction (DDI) study investigated the potential interaction between branebrutinib and methotrexate. The study found no clinically relevant DDI between the two drugs.
Montelukast
Relevance: A clinical DDI study revealed a weak interaction between branebrutinib and montelukast, leading to a mild increase in montelukast exposure. This interaction is attributed to branebrutinib's effect on CYP2C8, the enzyme responsible for metabolizing montelukast.
Digoxin
Relevance: A clinical DDI study demonstrated a mild increase in digoxin exposure when co-administered with branebrutinib. This interaction is likely due to branebrutinib's inhibitory effect on P-glycoprotein (P-gp), a drug transporter that plays a role in digoxin's efflux.
Rosuvastatin
Relevance: Rosuvastatin was investigated as part of a clinical DDI study with branebrutinib. The study did not identify any clinically relevant interactions between the two drugs.
Caffeine
Relevance: Caffeine was used as a probe substrate for CYP1A2 in a clinical DDI study with branebrutinib. No clinically significant DDIs involving caffeine and branebrutinib were observed.
Flurbiprofen
Relevance: Flurbiprofen served as a probe substrate for CYP2C9 in a clinical DDI study assessing branebrutinib. The study found no evidence of clinically relevant DDIs between branebrutinib and flurbiprofen.
Omeprazole
Relevance: In a clinical DDI study, omeprazole was used as a probe substrate for CYP2C19 to evaluate potential interactions with branebrutinib. The study did not observe any clinically significant DDIs between the two drugs.
Midazolam
Relevance: Midazolam was employed as a probe substrate for CYP3A4 in a clinical DDI study to assess potential interactions with branebrutinib. No clinically significant DDIs were observed between the two medications.
Ethinyl Estradiol
Relevance: A clinical DDI study investigated the potential for interaction between branebrutinib and the oral contraceptive containing ethinyl estradiol and norethindrone. The study did not find any clinically relevant DDIs.
Norethindrone
Relevance: In a clinical DDI study, norethindrone, in combination with ethinyl estradiol in an oral contraceptive, was evaluated for potential interactions with branebrutinib. The study did not find any clinically relevant DDIs.
Pravastatin
Relevance: Pravastatin was used as a probe substrate in a DDI study with branebrutinib to assess potential interactions. No clinically relevant DDIs between the two drugs were identified.
13. Acalabrutinib* Compound Description: Acalabrutinib is a second-generation, irreversible BTK inhibitor. It is used to treat mantle cell lymphoma and chronic lymphocytic leukemia. * Relevance: Both acalabrutinib and branebrutinib target BTK irreversibly. They represent different chemical scaffolds within the class of BTK inhibitors.
Zanubrutinib
Relevance: Like branebrutinib, zanubrutinib is an irreversible BTK inhibitor. They exemplify distinct chemical entities designed to target BTK.
15. Tirabrutinib (ONO-4059)* Compound Description: Tirabrutinib is another irreversible BTK inhibitor that has been investigated for the treatment of B-cell malignancies and autoimmune diseases. * Relevance: Both tirabrutinib and branebrutinib irreversibly inhibit BTK, but they differ in their specific chemical structures and pharmacological properties.
16. Spebrutinib (AVL-292)* Compound Description: Spebrutinib is an irreversible inhibitor of BTK, designed to treat B-cell malignancies and autoimmune diseases.* Relevance: Similar to branebrutinib, spebrutinib targets BTK through irreversible inhibition. They represent distinct chemical structures within the class of irreversible BTK inhibitors.
17. Fostamatinib (R406)* Compound Description: Fostamatinib is an oral spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia. * Relevance: While branebrutinib targets BTK, fostamatinib inhibits Syk, another tyrosine kinase involved in B-cell receptor signaling. Despite targeting different kinases, both compounds modulate immune signaling pathways.
TAK-659
Relevance: TAK-659 and branebrutinib both target kinases involved in cellular signaling, but they have different target profiles. TAK-659 inhibits both Syk and FLT3, while branebrutinib specifically inhibits BTK.
20. Bay 61-3606* Compound Description: Bay 61-3606 is a Syk inhibitor that has shown efficacy in preclinical models of allergic diseases.* Relevance: While Bay 61-3606 inhibits Syk, branebrutinib targets BTK. Both compounds modulate immune signaling but through different tyrosine kinases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bosentan is a sulfonamide, a member of pyrimidines and a primary alcohol. It has a role as an antihypertensive agent and an endothelin receptor antagonist. Bosentan is a dual endothelin receptor antagonist marketed under the trade name Tracleer by Actelion Pharmaceuticals. Bosentan is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure. Bosentan anhydrous is an Endothelin Receptor Antagonist. The mechanism of action of bosentan anhydrous is as an Endothelin Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C9 Inducer. Bosentan is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). Bosentan has been associated with serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury. Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension. A sulfonamide and pyrimidine derivative that acts as a dual endothelin receptor antagonist used to manage PULMONARY HYPERTENSION and SYSTEMIC SCLEROSIS.
Botryodiplodin, also known as PSX 1 or cytostipin, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Botryodiplodin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, botryodiplodin is primarily located in the cytoplasm.
α-Boswellic acid is a pentacyclic triterpene and an isomer of β-boswellic acid originally isolated from B. serrata. It increases Survivin and Reelin expression, decreases production of reactive oxygen species (ROS) and levels of hyperphosphorylated Tau, and inhibits apoptosis induced by streptozotocin in primary fetal human astrocytes. α-Boswellic acid (200 mg/kg) increases gastric juice pH and production of gastric wall mucus and decreases leukocyte infiltration, submucosal edema, and the formation of hemorrhagic lesions in a rat model of ethanol-induced gastric injury. alpha-Boswellic acid analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. α-Boswellic acid is a pentacyclic triterpene acid belonging to the genus Boswellia. It is a biologically active constituent of Boswellia serrata, known for its anti-inflammatory activity. Boswellic acid promotes induction of apoptosis, cell cycle arrest, cell migration inhibition and inhibition of PI3K/AKT signalling pathway.
Novel antitumor agent, inducing PKR-mediated apoptosis and synergizing with IFN Bozepinib is an antitumor agent. It acts by inducing PKR-mediated apoptosis and synergizing with IFN.